molecular formula C7H8BrNO3 B1292153 3-Amino-3-(5-bromofuran-2-yl)propanoic acid CAS No. 682803-05-0

3-Amino-3-(5-bromofuran-2-yl)propanoic acid

Cat. No.: B1292153
CAS No.: 682803-05-0
M. Wt: 234.05 g/mol
InChI Key: GHSGHNSPJVMADK-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromofuran-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Improved Synthesis Methods

Researchers have developed improved methods for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids, primarily with a furan or thiophene nucleus. These methods involve the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid, avoiding unfavorable hydrogenolysis of bromine on the thiophene nucleus. This approach yields 2-(formylamino)-3-(heteroaryl)propanoic acids with high efficiency, highlighting the chemical versatility and potential for further functionalization of compounds related to "3-Amino-3-(5-bromofuran-2-yl)propanoic acid" (Kitagawa et al., 2004).

Physicochemical Properties and Antibacterial Activity

The physicochemical properties and antibacterial activity of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated. These derivatives were synthesized with high yield and showed potential as competitors to kanamycin, a broad-spectrum antibiotic. This suggests that furan-containing compounds like "this compound" could have applications in developing new antibacterial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Fluorescence Derivatisation and Biological Assays

The potential for fluorescence derivatisation of amino acids, including those related to "this compound," has been explored. By coupling with specific reagents, these amino acid derivatives exhibit strong fluorescence, making them useful for biological assays. This research opens up possibilities for the application of "this compound" in bioanalytical chemistry and diagnostic imaging (Frade et al., 2007).

Hydrogen Bonding and Polymorphism in Material Science

Studies on amino alcohol salts with quinaldinate have shed light on the hydrogen bonding and polymorphism of compounds related to "this compound." This research is significant for material science, especially in designing new materials with desired physical properties through controlled hydrogen bonding and polymorphic transformations (Podjed & Modec, 2022).

Anticancer Activity

A study on the synthesis and anticancer activity of some new S-glycosyl and S-alkyl 1,2,4-triazinone derivatives, which include structural motifs similar to "this compound," demonstrated significant in vitro anticancer activities against different cancer cell lines. This highlights the potential medicinal chemistry applications of "this compound" and its derivatives in the development of new anticancer agents (Saad & Moustafa, 2011).

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 3-Amino-3-(5-bromofuran-2-yl)propanoic acid involves its interactions with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which can impact its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended site of action.

Properties

IUPAC Name

3-amino-3-(5-bromofuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSGHNSPJVMADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640922
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682803-05-0
Record name β-Amino-5-bromo-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682803-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(5-bromofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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